molecular formula C12H20N4O B13353572 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13353572
M. Wt: 236.31 g/mol
InChI Key: IGLNKMYUXRSPKP-UHFFFAOYSA-N
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Description

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring attached to a piperidine moiety, which is further substituted with an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions, where the piperidine ring is treated with isobutyl halides in the presence of a base.

    Formation of the Triazole Ring:

    Introduction of the Aldehyde Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Condensation: Amines, hydrazines, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted triazole derivatives.

    Condensation: Imines and hydrazones.

Scientific Research Applications

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness

1-(1-Isobutylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-[1-(2-methylpropyl)piperidin-3-yl]triazole-4-carbaldehyde

InChI

InChI=1S/C12H20N4O/c1-10(2)6-15-5-3-4-12(8-15)16-7-11(9-17)13-14-16/h7,9-10,12H,3-6,8H2,1-2H3

InChI Key

IGLNKMYUXRSPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC(C1)N2C=C(N=N2)C=O

Origin of Product

United States

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